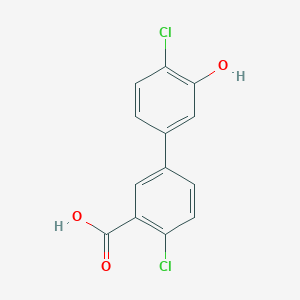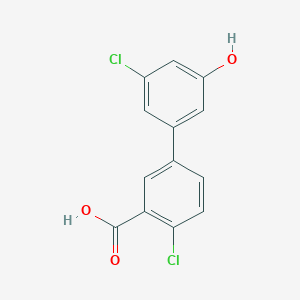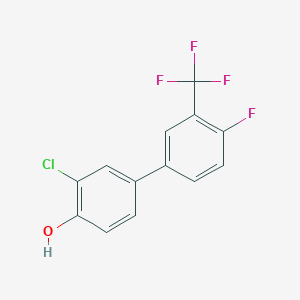
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%
Vue d'ensemble
Description
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol (CFTFP) is a synthetic compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects that make it an attractive choice for laboratory experiments. In
Applications De Recherche Scientifique
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of biochemistry and physiology. It has been used to investigate the effects of chemical compounds on the human body, as well as the effects of various drugs on the body. Additionally, it has been used to study the effects of various environmental pollutants on the body, as well as to study the effects of various toxins on the body.
Mécanisme D'action
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% is believed to act by inhibiting the activity of certain enzymes in the body, which can lead to a variety of biochemical and physiological effects. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins. Inhibition of COX-2 can lead to a decrease in inflammation and pain, as well as a decrease in the production of other inflammatory mediators.
Biochemical and Physiological Effects
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. Specifically, it has been found to decrease inflammation and pain, as well as to reduce the production of other inflammatory mediators. Additionally, it has been found to have anti-cancer effects, as well as to have protective effects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% in laboratory experiments are that it is relatively inexpensive and easy to synthesize, and that it has a wide range of biochemical and physiological effects. Additionally, it is relatively safe to use in experiments, as it has low toxicity. The main limitation of using 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% in laboratory experiments is that its effects may not be specific to the target of interest, as it can affect a variety of enzymes in the body.
Orientations Futures
There are a number of potential future directions for research involving 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%. These include further investigation into the biochemical and physiological effects of 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%, as well as further exploration of its potential therapeutic applications. Additionally, further research could be done to explore the potential of 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% as a diagnostic tool, as well as to explore its potential as a drug delivery system. Finally, further research could be done to explore its potential as an environmental pollutant detector, as well as to explore its potential as a neurotoxin detector.
Méthodes De Synthèse
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 4-fluoro-3-trifluoromethylphenol and thionyl chloride in the presence of anhydrous potassium carbonate to form 4-fluoro-3-trifluoromethylphenylchloride. The second step involves the reaction of 4-fluoro-3-trifluoromethylphenylchloride and chloroacetic acid in the presence of anhydrous sodium carbonate to form 2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%.
Propriétés
IUPAC Name |
2-chloro-5-[4-fluoro-3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-10-3-1-8(6-12(10)19)7-2-4-11(15)9(5-7)13(16,17)18/h1-6,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTQOUZJCCZQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686159 | |
| Record name | 4-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-fluoro-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261961-38-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 4-chloro-4′-fluoro-3′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261961-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)








![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)
